2-Phenylamino-thiazol-4-one
Overview
Description
OSM-S-286 is a compound that belongs to the aminothienopyrimidine series, which has been explored for its potential in treating malaria. This compound is part of the Open Source Malaria project, which aims to develop new antimalarial drugs through open-source collaboration. The aminothienopyrimidine series, including OSM-S-286, has shown promising activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria .
Scientific Research Applications
Chemistry: The compound serves as a valuable scaffold for the development of new chemical entities with potential therapeutic applications.
Biology: OSM-S-286 has shown significant activity against Plasmodium falciparum, making it a promising candidate for antimalarial drug development.
Medicine: The compound’s ability to inhibit the growth of malaria parasites positions it as a potential treatment for malaria.
Industry: OSM-S-286 can be used as a lead compound for the development of new antimalarial drugs, contributing to the pharmaceutical industry’s efforts to combat malaria
Mechanism of Action
Target of Action
2-Phenylamino-thiazol-4-one is a versatile compound with a wide range of biological targets. It has been found to have antimicrobial properties, indicating that its primary targets could be bacterial and fungal cells . It has also been suggested that this compound may target human mitogen-activated protein kinase (MAPK)-interacting kinases (Mnks), which are crucial for human tumorigenesis and development . Moreover, it has been tested for its effect on Adenylate kinase .
Mode of Action
It is known that thiazole derivatives exhibit a broad extent of pharmacological and biological activities using weak interactions with receptors and enzymes in the biological system . For instance, in the case of Mnks, the compound may inhibit their activity, thereby affecting tumorigenesis .
Biochemical Pathways
The biochemical pathways affected by this compound are likely to be diverse, given its wide range of biological activities. For instance, in its role as an antimicrobial agent, it may disrupt essential biochemical pathways in bacterial and fungal cells . When targeting Mnks, it may affect the MAPK signaling pathway, which plays a crucial role in cell proliferation and differentiation .
Pharmacokinetics
The pharmacokinetics of thiazole derivatives are generally influenced by the nature and position of the substituents on the thiazole ring .
Result of Action
The result of the action of this compound can vary depending on its target. As an antimicrobial agent, it can inhibit the growth of bacterial and fungal cells . When targeting Mnks, it may inhibit tumorigenesis . It has also been suggested that this compound may have an effect on Adenylate kinase .
Safety and Hazards
Future Directions
Thiazole derivatives, including 2-Phenylamino-thiazol-4-one, have shown potential biological activities such as anti-HIV, anti-tumor, anthelmintic, anti-inflammatory, anti-convulsant, and anti-fungal agents . Therefore, they are potential candidates for further optimization and development as lead compounds .
Biochemical Analysis
Biochemical Properties
2-Phenylamino-thiazol-4-one plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is largely dependent on the thiazole ring, which is highly reactive due to an acidic proton at C-2 . This makes this compound a key player in the synthesis of a wide range of new chemical compounds .
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, certain derivatives of this compound have been found to exhibit potent inhibitory activity against Mnk2, a kinase crucial for human tumourigenesis and development .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, certain derivatives of this compound have been found to reduce the expression level of the anti-apoptotic protein Mcl-1, promoting apoptosis in acute myeloid leukemia cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. For instance, one study found that a certain analogue displayed the most activity, with a median effective dose (ED 50) of 18.4 mg/kg and a median toxic dose (TD 50) of 170.2 mg/kg .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and can also affect metabolic flux or metabolite levels .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. This could involve interaction with transporters or binding proteins, as well as effects on its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of OSM-S-286 involves the construction of the thienopyrimidine scaffold, followed by the introduction of various substituents to enhance its biological activity. The synthetic route typically starts with the preparation of the thiophene starting material, which is then subjected to a series of reactions to form the thienopyrimidine core. Key steps in the synthesis include halogenation, amination, and Suzuki coupling reactions .
Industrial Production Methods
While specific industrial production methods for OSM-S-286 are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would require optimization of reaction conditions, purification processes, and quality control measures to ensure the consistent production of high-purity OSM-S-286.
Chemical Reactions Analysis
Types of Reactions
OSM-S-286 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the thienopyrimidine scaffold.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine, while amination often involves the use of amines and catalysts.
Major Products
The major products formed from these reactions include various substituted thienopyrimidine derivatives, which can be further evaluated for their biological activity.
Comparison with Similar Compounds
Similar Compounds
OSM-S-106: Another compound from the aminothienopyrimidine series, known for its potent antimalarial activity.
TCMDC-135294: A structurally related compound with similar biological activity.
Uniqueness of OSM-S-286
OSM-S-286 is unique due to its specific substitution pattern on the thienopyrimidine scaffold, which enhances its activity against Plasmodium falciparum. The compound’s ability to form a covalent adduct with the target enzyme sets it apart from other similar compounds, providing a distinct mechanism of action .
Properties
IUPAC Name |
2-phenylimino-1,3-thiazolidin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2OS/c12-8-6-13-9(11-8)10-7-4-2-1-3-5-7/h1-5H,6H2,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYGBTPGRKGQPLW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=NC2=CC=CC=C2)S1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30359098 | |
Record name | 2-Phenylamino-thiazol-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30359098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17823-27-7 | |
Record name | 2-Phenylamino-thiazol-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30359098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(phenylamino)-4,5-dihydro-1,3-thiazol-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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